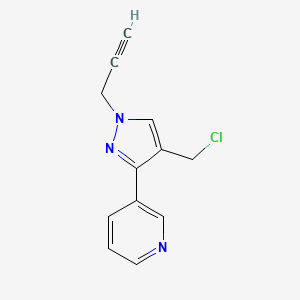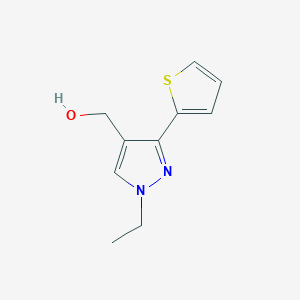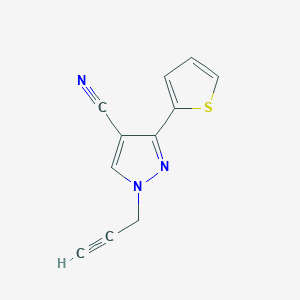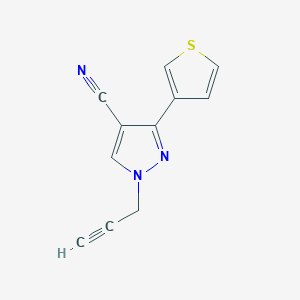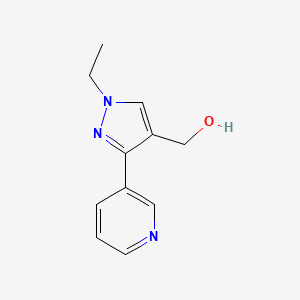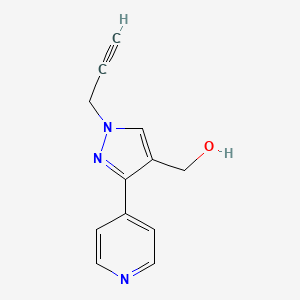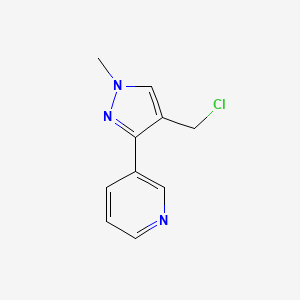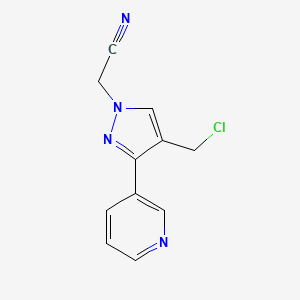
(3R)-1-(6-aminopyridazin-3-yl)pyrrolidin-3-ol
Vue d'ensemble
Description
(3R)-1-(6-Aminopyridazin-3-yl)pyrrolidin-3-ol, also known as AP-3, is a novel pyrrolidinone compound that has recently emerged as an important research tool in the field of biochemistry and physiology. AP-3 is a small molecular weight compound that can be synthesized in the laboratory and has a variety of applications in scientific research.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
A significant area of research involves the synthesis of compounds with structures similar to "(3R)-1-(6-aminopyridazin-3-yl)pyrrolidin-3-ol" for their potential applications in medicinal chemistry. For instance, the development of novel methods for synthesizing conformationally rigid diamines, which are important in medicinal chemistry, has been reported. These compounds are synthesized via catalytic hydrogenation of pyrrolylpyridine derivatives, offering a simpler alternative to complex multi-stage processes (R. Smaliy et al., 2011). Additionally, the synthesis of 1′-aza-C-nucleosides from (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol highlights the compound's role in nucleoside analogues, demonstrating its versatility in the creation of biologically active molecules (V. Filichev & E. Pedersen, 2001).
Medicinal Chemistry Applications
Compounds structurally related to "(3R)-1-(6-aminopyridazin-3-yl)pyrrolidin-3-ol" are being explored for their potential in medicinal chemistry, particularly as antibacterial agents and in the synthesis of bioactive molecules. Research into the synthesis and structure-activity relationships of quinolonecarboxylic acid derivatives reveals their potent antibacterial activity against resistant strains, showcasing the therapeutic potential of these compounds (H. Inagaki et al., 2003). Additionally, the synthesis of N-phosphonocarbonylpyrrolidine derivatives of guanine as inhibitors of purine nucleoside phosphorylase points to the utility of these structures in developing treatments for diseases related to purine metabolism (D. Rejman et al., 2012).
Material Science and Coordination Chemistry
Research on the coordination chemistry of ligands related to "(3R)-1-(6-aminopyridazin-3-yl)pyrrolidin-3-ol" with metals has implications for material science, particularly in the development of luminescent materials and sensors. Studies have shown that derivatives of 2,6-di(pyrazol-1-yl)pyridine and related ligands exhibit interesting properties when coordinated with metals, offering potential applications in biological sensing and the study of thermal and photochemical spin-state transitions (M. Halcrow, 2005).
Propriétés
IUPAC Name |
(3R)-1-(6-aminopyridazin-3-yl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c9-7-1-2-8(11-10-7)12-4-3-6(13)5-12/h1-2,6,13H,3-5H2,(H2,9,10)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIQHIZXOSDDMQ-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)C2=NN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-1-(6-aminopyridazin-3-yl)pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



